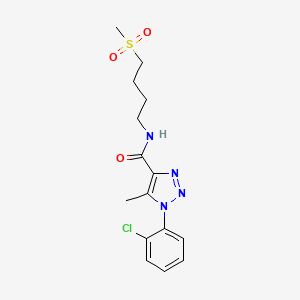![molecular formula C10H18N2O4 B7429979 3-[[6-(Methylamino)-6-oxohexanoyl]amino]propanoic acid](/img/structure/B7429979.png)
3-[[6-(Methylamino)-6-oxohexanoyl]amino]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[[6-(Methylamino)-6-oxohexanoyl]amino]propanoic acid, commonly known as BMAA, is a non-proteinogenic amino acid that has been linked to neurodegenerative diseases such as Alzheimer's, Parkinson's, and ALS. BMAA is produced by cyanobacteria, which are commonly found in freshwater and marine environments. The presence of BMAA in seafood and drinking water has raised concerns about potential health risks associated with cyanobacterial blooms.
Mechanism of Action
The exact mechanism of BMAA neurotoxicity is not fully understood, but it is thought to involve the incorporation of BMAA into proteins, leading to the formation of misfolded proteins and protein aggregates. BMAA has also been shown to activate glutamate receptors, leading to excitotoxicity and neuronal damage.
Biochemical and Physiological Effects:
BMAA has been shown to have a variety of biochemical and physiological effects, including inhibition of protein synthesis, disruption of mitochondrial function, and activation of oxidative stress pathways. BMAA has also been shown to induce DNA damage and inhibit DNA repair mechanisms.
Advantages and Limitations for Lab Experiments
BMAA is a useful tool for studying the mechanisms of neurodegenerative diseases, as it can induce neuronal damage and death in vitro and in vivo. However, there are limitations to using BMAA in lab experiments, including the difficulty of obtaining pure BMAA and the potential for variability in BMAA concentrations in natural samples.
Future Directions
Future research on BMAA should focus on developing more accurate and sensitive methods for detecting BMAA in environmental samples and seafood. Additionally, more research is needed to fully understand the mechanism of BMAA neurotoxicity and the potential health risks associated with exposure to BMAA. Finally, there is a need for further research on potential treatments for BMAA-induced neurodegeneration.
Synthesis Methods
BMAA can be synthesized using a variety of methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the reaction of L-serine with methyl acrylate to form L-β-methylaminoalanine, which is then converted to BMAA through a series of chemical reactions. Enzymatic synthesis involves the use of enzymes to catalyze the conversion of L-serine to BMAA.
Scientific Research Applications
BMAA has been the subject of extensive scientific research due to its potential neurotoxicity. Studies have shown that BMAA can cause neuronal damage and death in vitro and in vivo, and can lead to the formation of protein aggregates similar to those found in neurodegenerative diseases. BMAA has also been shown to be neurotoxic in animal models, causing behavioral changes and motor deficits.
properties
IUPAC Name |
3-[[6-(methylamino)-6-oxohexanoyl]amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O4/c1-11-8(13)4-2-3-5-9(14)12-7-6-10(15)16/h2-7H2,1H3,(H,11,13)(H,12,14)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAIRSQDDTXDZSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CCCCC(=O)NCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[[(2R)-2-(4-chlorophenyl)-2-hydroxyethyl]amino]-3-(2-fluorophenyl)propan-1-ol](/img/structure/B7429902.png)
![methyl (3S,4S)-4-methyl-1-[[4-[3-(trifluoromethyl)pyrazol-1-yl]phenyl]carbamoyl]pyrrolidine-3-carboxylate](/img/structure/B7429906.png)

![N'-methoxy-N-[4-(5-methyltriazol-1-yl)phenyl]-N'-(oxan-4-ylmethyl)oxamide](/img/structure/B7429911.png)
![4-[[[5-(1,2-Oxazol-3-yl)-1,3,4-thiadiazol-2-yl]amino]methyl]-1-propylpyrrolidin-2-one](/img/structure/B7429922.png)
![tert-butyl N-[1-[(1-methoxypiperidin-4-yl)carbamoyl]pyrrolidin-3-yl]-N-methylcarbamate](/img/structure/B7429928.png)

![1-[5-[(4aS,7aS)-6-methyl-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridine-1-carbonyl]-2,4-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B7429934.png)
![3-[[4-[(6-Chloro-2-cyclopropylpyrimidin-4-yl)amino]piperidin-1-yl]methyl]benzonitrile](/img/structure/B7429935.png)
![1-[3-(5-methyltetrazol-1-yl)phenyl]-3-(6,7,8,9-tetrahydro-5H-tetrazolo[1,5-a]azepin-7-yl)urea](/img/structure/B7429946.png)
![1-[4-fluoro-3-(5-methyltetrazol-1-yl)phenyl]-3-(6,7,8,9-tetrahydro-5H-tetrazolo[1,5-a]azepin-7-yl)urea](/img/structure/B7429950.png)
![3-bicyclo[4.1.0]heptanylmethyl 5-cyano-1H-pyrrole-3-carboxylate](/img/structure/B7429954.png)
![3-[2-Hydroxy-3-[2-(trifluoromethyl)phenyl]propyl]-6-nitrothieno[2,3-d]pyrimidin-4-one](/img/structure/B7429966.png)
![3-[(4-Hydroxy-2-phenylpentyl)carbamoyl]benzoic acid](/img/structure/B7429967.png)